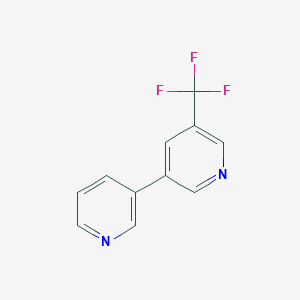

5-(Trifluoromethyl)-3,3'-bipyridine

Description

Properties

CAS No. |

1214364-61-0 |

|---|---|

Molecular Formula |

C11H7F3N2 |

Molecular Weight |

224.18 g/mol |

IUPAC Name |

3-pyridin-3-yl-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C11H7F3N2/c12-11(13,14)10-4-9(6-16-7-10)8-2-1-3-15-5-8/h1-7H |

InChI Key |

NHXNCAXEBHRORY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CN=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-3,3’-bipyridine typically involves the use of Suzuki-Miyaura coupling reactions. This method employs boron reagents and palladium catalysts to form carbon-carbon bonds between the bipyridine and trifluoromethyl groups . The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as potassium carbonate or sodium hydroxide.

Industrial Production Methods: In industrial settings, the production of 5-(Trifluoromethyl)-3,3’-bipyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of vapor-phase reactions with transition metal-based catalysts, such as iron fluoride, is also common in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-3,3’-bipyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium trifluoroacetate in the presence of copper(I) iodide.

Major Products: The major products formed from these reactions include various substituted bipyridines and trifluoromethylated derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry: In chemistry, 5-(Trifluoromethyl)-3,3’-bipyridine is used as a building block for the synthesis of more complex organic molecules. Its unique properties make it valuable in the development of new materials and catalysts .

Biology: The compound is studied for its potential biological activities, including its use as a ligand in the formation of metal complexes. These complexes can exhibit interesting biological properties, such as antimicrobial and anticancer activities .

Medicine: In medicine, 5-(Trifluoromethyl)-3,3’-bipyridine derivatives are explored for their potential as pharmaceutical agents. The trifluoromethyl group enhances the metabolic stability and bioavailability of these compounds, making them promising candidates for drug development .

Industry: In the industrial sector, the compound is used in the development of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of pesticides and herbicides .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-3,3’-bipyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its targets by increasing lipophilicity and stability. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The trifluoromethyl group’s position and electronic effects distinguish 5-(Trifluoromethyl)-3,3'-bipyridine from analogs:

The -CF₃ group in 5-(Trifluoromethyl)-3,3'-bipyridine induces a pronounced electron-deficient character, making it more reactive in cross-coupling reactions compared to electron-rich derivatives like 6,6'-distyryl-3,3'-bipyridine .

Q & A

Q. What are the most efficient synthetic routes for 5-(trifluoromethyl)-3,3'-bipyridine, and how do reaction conditions influence yield?

The synthesis of trifluoromethylpyridine derivatives often employs halogenation and fluorination steps. A three-step method involves:

- Step 1 : Chlorination of a pyridine precursor (e.g., 3-methylpyridine) to introduce halogen substituents.

- Step 2 : Fluorination using trifluoromethylating agents (e.g., CF₃I or Ruppert–Prakash reagent) under anhydrous conditions.

- Step 3 : Coupling reactions (e.g., Suzuki–Miyaura) to assemble the bipyridine scaffold . Yield optimization requires precise control of temperature, stoichiometry, and catalysts. For example, excess fluorinating agents may reduce byproducts, while palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency .

Q. How is the structural integrity of 5-(trifluoromethyl)-3,3'-bipyridine validated in crystallographic studies?

X-ray crystallography using SHELXL (a refinement program) is standard for determining bond lengths, angles, and trifluoromethyl group orientation. Key parameters include:

- R-factor (<5% for high-resolution data).

- Thermal displacement parameters to assess disorder in the CF₃ group.

- Hydrogen bonding networks involving the pyridine nitrogen . Comparative analysis with density functional theory (DFT) models can resolve ambiguities in electron density maps .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹⁹F NMR : Confirms CF₃ group presence (δ ≈ -60 to -70 ppm).

- ¹H NMR : Identifies bipyridine proton environments (e.g., aromatic protons at δ 7.5–9.0 ppm).

- IR Spectroscopy : Detects C-F stretching vibrations (~1150–1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₁H₇F₃N₂: calculated 232.0553) .

Advanced Questions

Q. How does the trifluoromethyl group influence the photophysical properties of 5-(trifluoromethyl)-3,3'-bipyridine in coordination complexes?

The electron-withdrawing CF₃ group stabilizes low-energy metal-to-ligand charge transfer (MLCT) states in Ru(II) or Ir(III) complexes. For example:

- Ru(Bipz)(Bipy)₂ (Bipz = 5,5′-di(trifluoromethyl)-3,3′-bipyrazole) exhibits red-shifted emission (λₑₘ ≈ 650 nm) due to enhanced π-accepting ability.

- Lifetime measurements (τ ≈ 500 ns) indicate reduced non-radiative decay, making it suitable for OLEDs or sensors .

Q. What strategies address regioselectivity challenges in functionalizing 5-(trifluoromethyl)-3,3'-bipyridine for medicinal chemistry?

- Directed ortho-metalation : Use of directing groups (e.g., pyridyl N-oxide) to install substituents at specific positions.

- Cross-coupling reactions : Pd-catalyzed C-H arylation at the 4-position of pyridine, leveraging steric hindrance from CF₃ for selectivity.

- Protection/deprotection : Temporary masking of reactive sites (e.g., Boc-protected amines) during multi-step syntheses .

Q. How can conflicting data on biological activity be resolved when studying derivatives of this compound?

Contradictions in SAR (structure-activity relationship) studies often arise from:

- Solubility variations : CF₃ groups increase lipophilicity, altering membrane permeability. Use logP calculations and HPLC purity checks (>98%).

- Off-target effects : Employ selectivity profiling (e.g., kinase panels) and orthogonal assays (e.g., SPR vs. cell-based).

- Metabolic stability : Compare microsomal half-lives (e.g., human liver microsomes) to rule out rapid degradation artifacts .

Q. What role does 5-(trifluoromethyl)-3,3'-bipyridine play in molecular junctions for nanoelectronics?

The bipyridine scaffold facilitates electron transport in self-assembled monolayers (SAMs). Key findings include:

- Conductance modulation : CF₃ groups reduce electron density, lowering junction conductance (G ≈ 10⁻⁴ G₀).

- Thermal stability : Decomposition temperatures >250°C, suitable for device fabrication.

- STM/BJ studies : Single-molecule break junction techniques validate reproducible conductance signatures .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.